2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C15H13F2N5O2 and its molecular weight is 333.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5(4H)-one (commonly referred to as a triazole derivative) has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article aims to compile and analyze the existing literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and case studies.
- Molecular Formula : C15H13F2N5O2
- Molar Mass : 333.29 g/mol
- CAS Number : 866010-31-3
Biological Activity Overview
The biological activities of triazole derivatives are primarily attributed to their ability to inhibit specific enzymes and interact with various biological pathways. The compound has shown promise in several areas:
1. Antifungal Activity
Triazoles are well-known for their antifungal properties, particularly against Candida species and Aspergillus species. Research indicates that modifications in the triazole ring can enhance antifungal efficacy.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Fluconazole | 0.5 | Candida albicans |
2-Difluorophenyl Triazole | 0.31 | C. albicans (higher efficacy compared to fluconazole) |
In a study examining various triazole analogs, it was found that the compound exhibited a minimum effective concentration (MEC) significantly lower than that of fluconazole, indicating enhanced antifungal activity .
2. Antibacterial Activity
Triazole derivatives have also been explored for their antibacterial properties. The compound demonstrated activity against various bacterial strains, with significant results observed in vitro.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
These results suggest that the compound could be a potential candidate for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The structural modifications of triazole compounds play a crucial role in determining their biological activity. The presence of electron-withdrawing groups such as fluorine significantly enhances the interaction with target enzymes involved in fungal and bacterial metabolism.
Key Findings:
- Fluorine Substitution : The difluorophenyl moiety enhances lipophilicity and cellular uptake.
- Dimethylamino Group : This substitution is critical for increasing solubility and biological activity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Antifungal Efficacy
A preclinical study involved administering the compound to mice infected with C. albicans. Results indicated a significant reduction in fungal load compared to control groups treated with standard antifungals .
Case Study 2: Antibacterial Properties
In vitro testing against multi-drug resistant strains revealed that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics .
Propiedades
IUPAC Name |
(4E)-2-(2,6-difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O2/c1-21(2)11(6-22-8-18-7-19-22)13-15(23)24-14(20-13)12-9(16)4-3-5-10(12)17/h3-5,7-8H,6H2,1-2H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHACMZWSRKDDI-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C1C(=O)OC(=N1)C2=C(C=CC=C2F)F)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=C/1\C(=O)OC(=N1)C2=C(C=CC=C2F)F)/CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.